

A Comparative Study: 2-Methylisonicotinic Acid and Nicotinic Acid Derivatives

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Compound of Interest

Compound Name: *2-Methylisonicotinic acid*

Cat. No.: B1303123

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **2-Methylisonicotinic acid** and various nicotinic acid derivatives, focusing on their performance in key biological applications. The information presented is supported by experimental data from peer-reviewed literature to assist in research and drug development.

Executive Summary

Nicotinic acid (niacin) and its derivatives are a well-established class of compounds with a broad range of biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects. **2-Methylisonicotinic acid**, a structural isomer of nicotinic acid, is increasingly recognized not only for its own potential biological activities but also as a key intermediate in the synthesis of targeted therapeutics. This guide delves into a comparative analysis of these compounds, presenting available quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways. While direct comparative studies are limited, this guide consolidates existing data to provide a valuable resource for researchers.

Data Presentation

Table 1: Comparative Antibacterial Activity (MIC, $\mu\text{g/mL}$)

Compound/ Derivative	Staphyloco ccus aureus	Bacillus subtilis	Escherichia coli	Pseudomon as aeruginosa	Reference
2-Methylnicotinamide Derivatives					
Compound 9B	32	32	>256	>256	[1]
Compound 9C	64	64	>256	>256	[1]
Compound 9D	64	64	>256	>256	[1]
Compound 13C	32	32	>256	>256	[1]
Compound 13D	32	32	>256	>256	[1]
Other Nicotinamide Derivatives					
NC 3	>1 mM	-	-	0.016 mM	[2]
NC 5	0.03 mM	-	-	>1 mM	[2]
NC 7	0.008 mM	-	-	>1 mM	[2]

Note: Data for 2-Methylnicotinamide and other Nicotinamide derivatives are from separate studies and may not be directly comparable due to different experimental conditions.

Table 2: Comparative Enzyme Inhibition (K_i , mM)

Compound	CYP2D6	CYP3A4	CYP2E1	Reference
Nicotinic Acid	3.8 ± 0.3	-	-	[3]
Nicotinamide	19 ± 4	13 ± 3	13 ± 8	[3]

Note: **2-Methylisonicotinic acid** is a known intermediate in the synthesis of specific enzyme inhibitors (IKK β and PI3K), but direct inhibitory data for the parent compound on these or other enzymes is not readily available in the compared context.

Experimental Protocols

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is adapted from studies on nicotinamide derivatives and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1][2]

- Preparation of Bacterial Inoculum: Bacterial strains (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration (e.g., 10 mg/mL). Serial two-fold dilutions are then prepared in the appropriate broth in a 96-well microtiter plate.
- Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
- Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with broth only) are included in each assay. A standard antibiotic (e.g., ciprofloxacin) is also typically included for comparison.

In Vitro Anti-Inflammatory Activity Assay (Griess Assay for Nitric Oxide)

This protocol is a common method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[\[4\]](#)

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Cell Seeding:** Cells are seeded in a 96-well plate at a density of 1×10^5 cells/well and allowed to adhere overnight.
- **Compound Treatment:** The cells are pre-treated with various concentrations of the test compounds for 1 hour.
- **Stimulation:** The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
- **Nitrite Measurement:** After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
- **Data Analysis:** The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Enzyme Inhibition Assay (Cytochrome P450)

This protocol describes a general method for determining the inhibitory potential of compounds against cytochrome P450 enzymes.[\[3\]](#)

- **Preparation of Reagents:** Human liver microsomes, a specific CYP substrate (e.g., dextromethorphan for CYP2D6), NADPH, and the test compound are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

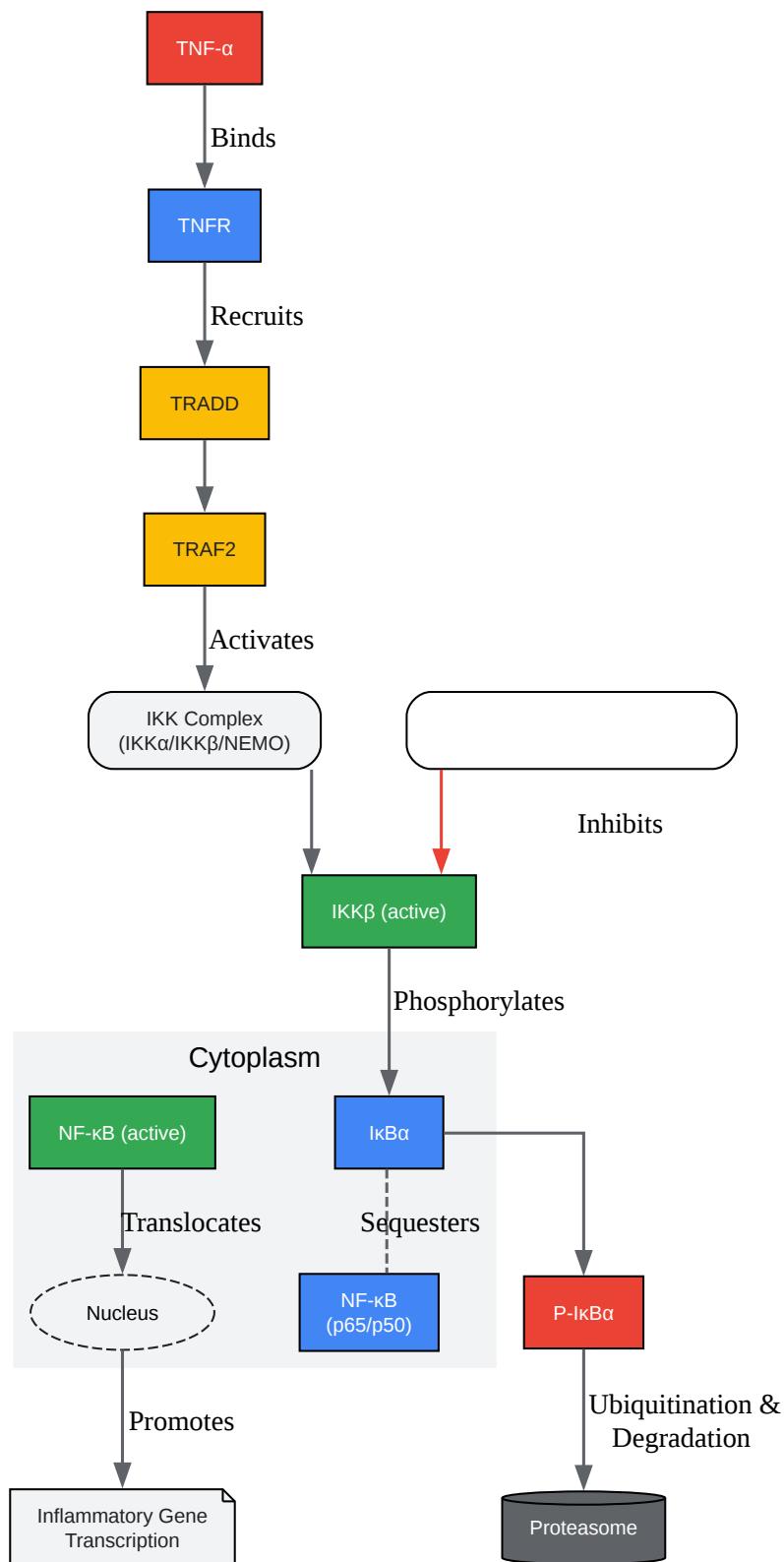
- Incubation: The test compound, microsomes, and buffer are pre-incubated at 37°C. The reaction is initiated by the addition of the substrate and NADPH.
- Reaction Termination: The reaction is allowed to proceed for a specific time and then terminated by the addition of a quenching solution (e.g., acetonitrile).
- Analysis: The formation of the metabolite is quantified using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The rate of metabolite formation is determined at various concentrations of the test compound. The IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated. The inhibition constant (K_i) can be determined by performing the assay with multiple substrate and inhibitor concentrations and fitting the data to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive).

Signaling Pathways

Anti-Inflammatory Signaling

Nicotinic acid and its derivatives have been shown to exert anti-inflammatory effects through various signaling pathways. One key pathway involves the activation of the SIRT1-dependent pathway, which can lead to the inhibition of vascular inflammation.^[5] Additionally, the cholinergic anti-inflammatory pathway, mediated by the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR), is another important mechanism. Activation of $\alpha 7$ nAChR can inhibit the production of pro-inflammatory cytokines.^{[6][7][8]}

2-Methylisonicotinic acid is a crucial intermediate in the synthesis of ML-120B, a specific inhibitor of I κ B kinase β (IKK β).^[9] IKK β is a central kinase in the NF- κ B signaling pathway, which is a master regulator of inflammation.^{[9][10]} Inhibition of IKK β prevents the degradation of I κ B α , thereby sequestering NF- κ B in the cytoplasm and preventing the transcription of pro-inflammatory genes.

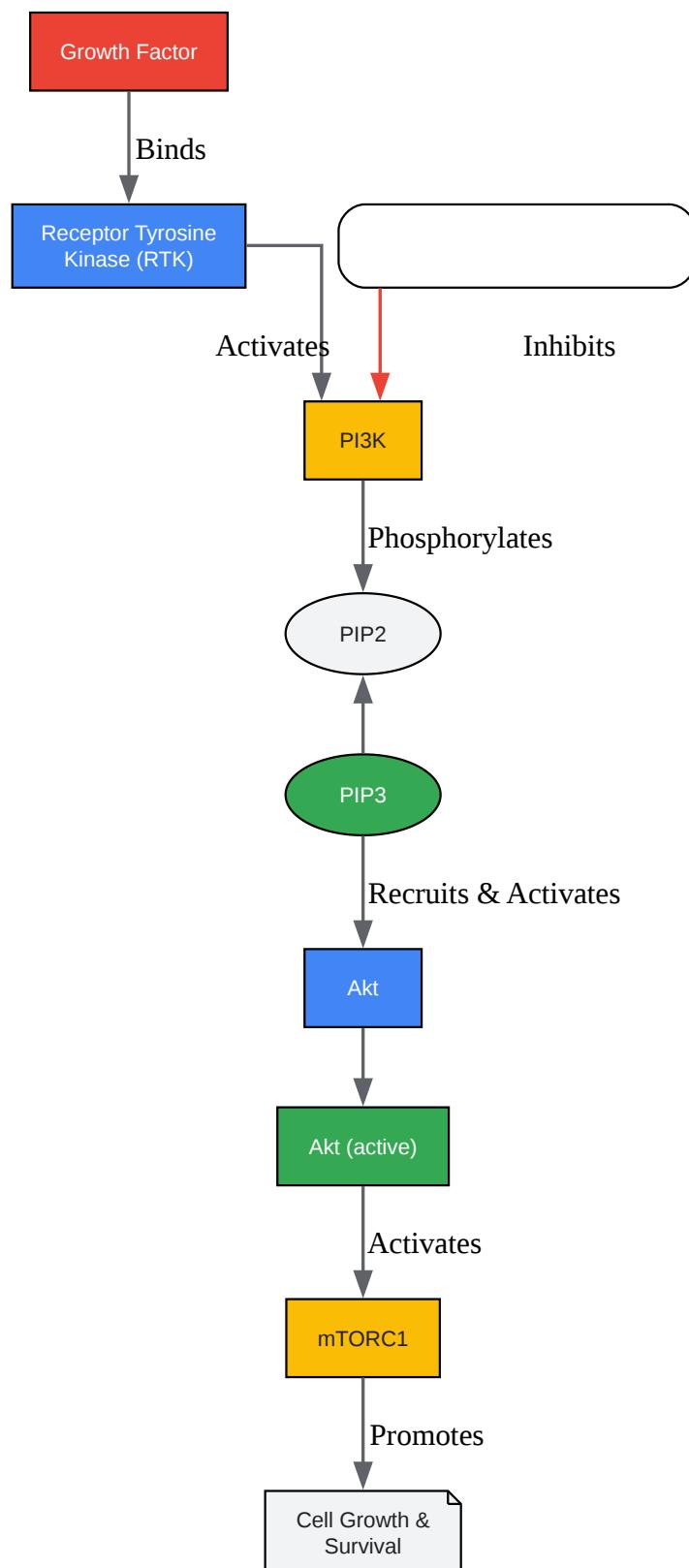
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Caption: IKK β Signaling Pathway and Inhibition.

Enzyme Inhibition Signaling

Nicotinic acid and nicotinamide can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.^[3] This inhibition is generally competitive, involving the coordination of the pyridine nitrogen to the heme iron of the enzyme.

2-Methylisonicotinic acid is also an intermediate in the synthesis of the oncolytic drug BAY-1082439, which is an inhibitor of phosphoinositide 3-kinase (PI3K) alpha and beta isoforms.^[11] ^[12]^[13]^[14]^[15] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.^[11]

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Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Conclusion

This comparative guide highlights the diverse biological activities of nicotinic acid derivatives and underscores the emerging importance of **2-Methylisonicotinic acid** as a versatile building block for targeted therapies. While direct comparative data for **2-Methylisonicotinic acid** is still emerging, the analysis of its derivatives and its role as a precursor to potent enzyme inhibitors suggests significant therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to design and conduct further comparative studies, ultimately contributing to the development of novel and more effective therapeutic agents.

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